![molecular formula C17H21N3O B7788323 2-methyl-6-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one](/img/structure/B7788323.png)
2-methyl-6-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “2-methyl-6-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a range of chemical reactions and exhibit distinct biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of the compound “2-methyl-6-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic routes typically include steps such as:
Initial Reactant Preparation: The starting materials are prepared and purified to ensure they are free from impurities.
Reaction Setup: The reactants are combined in a reaction vessel under specific conditions, such as temperature, pressure, and solvent choice.
Reaction Monitoring: The progress of the reaction is monitored using techniques like thin-layer chromatography or nuclear magnetic resonance spectroscopy.
Product Isolation: Once the reaction is complete, the product is isolated using methods such as filtration, distillation, or chromatography.
Purification: The isolated product is further purified to remove any remaining impurities.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial production methods may include:
Batch Processing: The reaction is carried out in large batches, with each batch being processed separately.
Continuous Processing: The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for a more efficient production process.
Automation: The use of automated systems to control reaction conditions and monitor progress, ensuring consistency and quality.
化学反应分析
Types of Reactions
The compound “2-methyl-6-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Addition: Addition reactions can occur, where new atoms or groups are added to the compound.
Common Reagents and Conditions
The reactions involving “this compound” typically use common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or hydrogen gas.
Substitution Reagents: Halogens, alkyl halides, or nucleophiles.
Catalysts: Transition metal catalysts like palladium, platinum, or nickel.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms, while reduction may produce various reduced derivatives.
科学研究应用
The compound “2-methyl-6-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases or conditions.
Industry: Utilized in the production of materials, chemicals, or pharmaceuticals.
作用机制
The mechanism of action of “2-methyl-6-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to “2-methyl-6-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one” include those with related structures or functional groups. Examples of similar compounds are:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
The uniqueness of “this compound” lies in its specific molecular structure, which imparts distinct chemical and biological properties. This compound may exhibit unique reactivity, selectivity, or potency compared to similar compounds, making it valuable for specific applications.
属性
IUPAC Name |
2-methyl-6-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-13-18-16(11-17(21)19-13)12-20-9-7-15(8-10-20)14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOPQOKSEATYPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C=C(N1)CN2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C=C(N1)CN2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
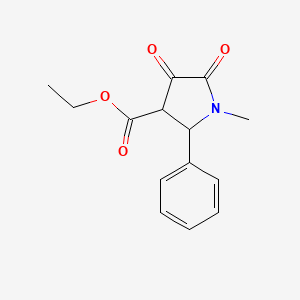


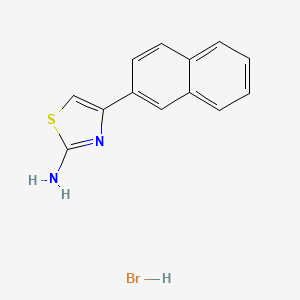
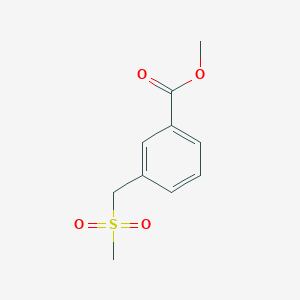
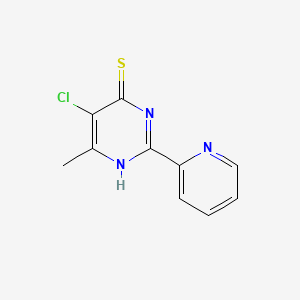
![2-hydroxy-3-methyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B7788292.png)

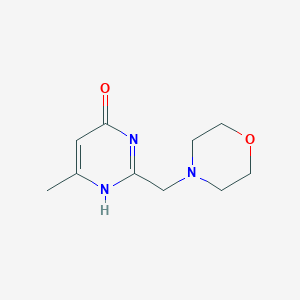

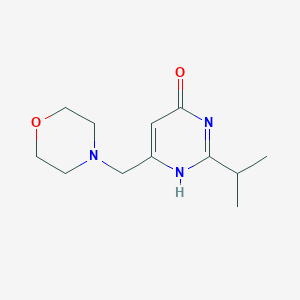
![(1R,2S,5S)-3-(3-nitropyridin-1-ium-2-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B7788329.png)
![2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-(1,3-dioxoinden-2-ylidene)acetonitrile](/img/structure/B7788334.png)
![2-[1-(benzylamino)ethyl]-1H-quinazolin-4-one](/img/structure/B7788342.png)
